molecular formula C15H15N3O3 B6415314 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% CAS No. 1261974-39-3

6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%

Cat. No. B6415314
CAS RN: 1261974-39-3
M. Wt: 285.30 g/mol
InChI Key: HMZBSLHJEGERHB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid (6-APA) is an organic compound that is used in a variety of scientific and industrial applications. 6-APA is a white crystalline solid with a melting point of 124-125°C and a molecular weight of 213.26 g/mol. It is soluble in water and ethanol, and has a pKa of 4.56. 6-APA is an important intermediate for the synthesis of various heterocyclic compounds and pharmaceuticals, as well as a useful reagent for organic synthesis.

Scientific Research Applications

6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% is widely used in scientific research as a reagent for organic synthesis. It is used in the synthesis of heterocyclic compounds, such as pyridines, imidazoles, and thiazoles. It is also used in the synthesis of pharmaceuticals, such as anti-inflammatory drugs, anticonvulsants, and anti-cancer drugs. 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% is also used in the synthesis of dyes, polymers, and other materials.

Mechanism of Action

The mechanism of action of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% is not well understood. It is known to be an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also known to be a useful reagent for organic synthesis.
Biochemical and Physiological Effects
The biochemical and physiological effects of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% are not well understood. It is known to be an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also known to be a useful reagent for organic synthesis.

Advantages and Limitations for Lab Experiments

The main advantage of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% is its ability to act as an intermediate in the synthesis of various heterocyclic compounds and pharmaceuticals. It is also a useful reagent for organic synthesis. The main limitation of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% is its low solubility in water, which can make it difficult to use in some laboratory experiments.

Future Directions

Future research on 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% could focus on its mechanism of action, biochemical and physiological effects, and potential applications in pharmaceuticals and other materials. Additionally, research could be conducted on the development of new synthesis methods for 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%, as well as new methods for its use in laboratory experiments. Finally, further research could be conducted on the potential toxicity of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% and its effects on the environment.

Synthesis Methods

6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95% can be synthesized by the reaction of 3-chloro-6-aminopyridine and ethyl chloroformate in the presence of an acid catalyst. The reaction is carried out at room temperature in an inert atmosphere. The reaction takes place in two steps: first, the formation of the ethyl ester of 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%, and second, the hydrolysis of the ethyl ester to give 6-Amino-3-[3-(N-ethylaminocarbonyl)phenyl]picolinic acid, 95%. The product is isolated by crystallization from aqueous ethanol.

properties

IUPAC Name

6-amino-3-[3-(ethylcarbamoyl)phenyl]pyridine-2-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15N3O3/c1-2-17-14(19)10-5-3-4-9(8-10)11-6-7-12(16)18-13(11)15(20)21/h3-8H,2H2,1H3,(H2,16,18)(H,17,19)(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMZBSLHJEGERHB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)C1=CC=CC(=C1)C2=C(N=C(C=C2)N)C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

285.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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